A Technical Guide to 2-Nitrophenyl β-D-xylopyranoside: Properties, Synthesis, and Application
A Technical Guide to 2-Nitrophenyl β-D-xylopyranoside: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrophenyl β-D-xylopyranoside (o-NPX) is a synthetic glycoside compound widely utilized in biochemistry and biotechnology. Its primary significance lies in its function as a chromogenic substrate for the detection and quantification of β-xylosidase activity.[1][2] The enzymatic hydrolysis of o-NPX by β-xylosidase cleaves the glycosidic bond, releasing 2-nitrophenol (B165410), a yellow-colored compound that can be easily measured spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics, inhibitor screening, and microbial identification. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving 2-Nitrophenyl β-D-xylopyranoside.
Chemical Properties and Structure
2-Nitrophenyl β-D-xylopyranoside is a xylopyranose derivative characterized by a xylose sugar molecule linked to a 2-nitrophenol group via a β-glycosidic bond.[3] The presence of the electron-withdrawing nitro group on the phenyl ring facilitates the spectrophotometric detection of the aglycone upon hydrolysis.
Structural and Physical Properties
The key chemical and physical properties of 2-Nitrophenyl β-D-xylopyranoside are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₇ | [3][4][5] |
| Molecular Weight | 271.22 g/mol | [3][4][5] |
| CAS Number | 10238-27-4 | [3][4][5] |
| Appearance | Pale yellow needles or white to light yellow crystalline powder | [4] |
| Melting Point | 170-172 °C | |
| Solubility | Soluble in water and in 1:1 (v/v) dimethylformamide/water. | [2][5] |
| Storage Conditions | 2-8°C or -20°C, protected from light and moisture. | [2][4][5] |
| Synonyms | o-Nitrophenyl β-D-xylopyranoside, ONPX, o-NP-Xyl, ONP-β-D-Xyloside | [2][3][4] |
Experimental Protocols
This section details the standard methodologies for the chemical synthesis of 2-Nitrophenyl β-D-xylopyranoside and its primary application in β-xylosidase activity assays.
Chemical Synthesis: The Koenigs-Knorr Method
The synthesis of aryl-β-D-glycosides like o-NPX is classically achieved via the Koenigs-Knorr reaction.[4][5] This method involves the condensation of a protected glycosyl halide with an alcohol, in this case, 2-nitrophenol. The reaction is promoted by a heavy metal salt that acts as a halophile.
Principle: The reaction proceeds via an Sₙ2-like mechanism. A per-acetylated xylosyl bromide (acetobromoxylose) is reacted with 2-nitrophenol in the presence of a promoter like silver carbonate or cadmium carbonate.[6] The acetyl protecting groups at the C2 position provide anchimeric assistance, ensuring the formation of the desired 1,2-trans (β) stereochemistry.[4] A final deacetylation step yields the target compound.
General Protocol:
-
Preparation of Glycosyl Donor: D-xylose is first per-acetylated using acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate) to form pentaacetylxylose. This intermediate is then treated with HBr in acetic acid to yield 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (acetobromoxylose).
-
Glycosylation Reaction:
-
In a dry, inert atmosphere, dissolve 2-nitrophenol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a stoichiometric excess of a promoter, such as silver (I) carbonate (Ag₂CO₃) or cadmium carbonate (CdCO₃), and a drying agent like molecular sieves.
-
Slowly add a solution of acetobromoxylose in the same solvent to the stirring suspension.
-
Allow the reaction to proceed at room temperature, monitoring for completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the silver salts and drying agent.
-
Wash the filtrate with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside) by silica (B1680970) gel column chromatography.
-
-
Deacetylation (Zemplén conditions):
-
Dissolve the purified, acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Nitrophenyl β-D-xylopyranoside.
-
Enzymatic Assay: β-Xylosidase Activity Measurement
o-NPX is a chromogenic substrate used to determine the activity of β-xylosidases (EC 3.2.1.37).[1] The enzyme catalyzes the hydrolysis of the substrate, releasing 2-nitrophenol, which, under alkaline conditions, forms the 2-nitrophenolate (B253475) ion, a distinct yellow chromophore that can be quantified by measuring its absorbance at 400-410 nm.[7]
Principle: β-Xylosidase + 2-Nitrophenyl-β-D-xylopyranoside (colorless) → D-Xylose + 2-Nitrophenol (yellow at high pH)
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the specific enzyme being studied (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.5-6.0).[1][7]
-
Substrate Stock Solution: Prepare a stock solution of 2-Nitrophenyl β-D-xylopyranoside (e.g., 10 mM) in the assay buffer. Gentle warming may be required to fully dissolve the substrate.
-
Enzyme Solution: Dilute the enzyme sample (e.g., cell lysate, purified protein) in ice-cold assay buffer to a concentration that ensures the reaction rate is linear over the desired time course.
-
Stop Solution: Prepare a high-pH solution to terminate the reaction and develop the color (e.g., 1 M Sodium Carbonate, Na₂CO₃).[7]
-
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a standard curve using known concentrations of 2-nitrophenol (0-200 µM) in the final reaction volume (including the stop solution) to correlate absorbance with product quantity.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme solution (or buffer for the blank control) to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the pre-warmed substrate stock solution to all wells to start the reaction. The final substrate concentration will be 2.5 mM in a 100 µL reaction volume.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).[7] Ensure the reaction remains within the linear range; if absorbance is too high, reduce the incubation time or dilute the enzyme.
-
Terminate Reaction: Stop the reaction by adding 100 µL of the Stop Solution to each well. The solution should turn yellow in the presence of enzymatic activity.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 400-410 nm using a microplate reader.[7]
-
Subtract the absorbance of the blank control from all experimental readings.
-
Use the 2-nitrophenol standard curve to calculate the amount of product released (in µmol).
-
Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified assay conditions.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the β-xylosidase activity assay described above.
Caption: Diagram 1: Workflow for β-Xylosidase Activity Assay.
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosynth - o-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]
- 3. scbt.com [scbt.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. About: Koenigs–Knorr reaction [dbpedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
